benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
Description
Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted at the 4-position with a sulfonyl group linked to a 1-methylpyrazole moiety. The sulfonamide group introduces strong electron-withdrawing properties, which may influence reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
benzyl 4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-19-13-16(12-18-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLRANZZKUAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Diazepane Ring: The diazepane ring is formed by cyclization of a suitable diamine precursor.
Final Coupling: The final step involves coupling the diazepane derivative with the pyrazole-sulfonyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Products include oxidized pyrazole derivatives.
Reduction: Products include sulfide derivatives.
Substitution: Products include substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring can interact with enzymes, affecting their activity. The diazepane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include derivatives of 1,4-diazepane with varying substituents at the 4-position. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences:
- Steric Considerations : The pivaloyloxy group in 2c-SM3 introduces significant steric hindrance, which may reduce enzymatic degradation compared to the target compound’s planar pyrazole-sulfonamide moiety .
- Biological Relevance : Coumarin-containing analogs (e.g., 4h ) exhibit fluorescence and π-π stacking capabilities, unlike the target compound, which may prioritize target-binding affinity (e.g., kinase inhibition) via its sulfonamide group.
Research Findings and Methodological Insights
Stability and Reactivity
- The sulfonamide group in the target compound may enhance thermal stability compared to acyloxy analogs but could reduce solubility in apolar solvents.
Biological Activity
Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
It features a benzyl group linked to a sulfonyl moiety and a diazepane ring, which contributes to its biological activity. The presence of the pyrazole ring is significant for its interaction with various biological targets.
Research indicates that this compound exhibits anticancer activity through multiple mechanisms:
- Inhibition of mTORC1 Pathway : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy levels. This mechanism is crucial in cancer therapy as it can help in the clearance of damaged cellular components and promote cell death in cancer cells .
- Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of LC3-II, a marker for autophagy, suggesting that it may act as an autophagy modulator .
- Cell Proliferation Inhibition : Preliminary studies have demonstrated that related pyrazole derivatives exhibit submicromolar antiproliferative activity against various cancer cell lines, indicating potential effectiveness against tumors .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against cancer cell lines |
| Variation in sulfonyl group position | Altered interaction with biological targets |
| Substitution on the pyrazole ring | Enhanced pharmacological properties |
These modifications are essential for optimizing the compound's efficacy and minimizing toxicity.
Antiproliferative Activity
A study focusing on related compounds showed that specific derivatives exhibited IC50 values ranging from 0.15 μM to 7.26 μM against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. These findings underscore the potential of this compound as a viable candidate for cancer treatment .
In Vivo Studies
In vivo studies have yet to be extensively documented for this specific compound; however, related pyrazole derivatives have shown promising results in animal models. These studies typically assess tumor growth inhibition and overall survival rates, providing a clearer picture of efficacy in a biological context.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate, and how can intermediates be purified?
- Methodology : The synthesis typically involves sulfonylation of a diazepane precursor with 1-methyl-1H-pyrazole-4-sulfonyl chloride. A multi-step approach is recommended:
Diazepane functionalization : React 1,4-diazepane with a benzyl chloroformate reagent to introduce the benzyl carboxylate group.
Sulfonylation : Use 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to install the sulfonyl moiety.
Purification : Column chromatography with gradients of hexane/ethyl acetate (with 0.25% Et₃N to suppress tailing) is effective for isolating intermediates .
- Note : Monitor reaction progress via TLC or LC-MS to optimize yield (typically 40–60%).
Q. How can the compound’s structural identity be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., diazepane ring protons at δ 3.0–4.0 ppm, pyrazole protons at δ 7.5–8.5 ppm).
Mass Spectrometry : Confirm molecular weight via HRMS (ESI+).
X-ray Crystallography : If crystals are obtained, refine the structure using SHELXL (e.g., space group determination, thermal parameter adjustment) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the pyrazole-sulfonyl group?
- Methodology :
Analog synthesis : Replace the pyrazole with other heterocycles (e.g., imidazole, triazole) or alter sulfonyl substituents.
Biological testing : Screen analogs against target receptors (e.g., orexin or muscarinic receptors) using radioligand binding assays.
Data analysis : Compare IC₅₀ values; note that bulkier substituents (e.g., benzyl) may reduce activity due to steric hindrance, as observed in M1 receptor studies .
- Example : In M1 allosteric activator research, 4-(1-methyl-pyrazol-4-yl)benzyl analogs showed reduced efficacy, highlighting the pyrazole’s role in target engagement .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodology :
Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twinning.
Disorder modeling : For flexible diazepane rings, split occupancy or apply restraints (e.g., SIMU, DELU).
Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
- Case Study : High-resolution data (d < 0.8 Å) allows anisotropic refinement of sulfur and oxygen atoms to resolve sulfonyl group geometry .
Q. How can researchers optimize catalytic conditions to improve synthesis yield?
- Methodology :
Solvent screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency.
Catalyst exploration : Evaluate Pd-catalyzed coupling for aryl intermediates or phase-transfer catalysts for biphasic reactions.
DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and reaction time .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with orexin receptors?
- Methodology :
Cell-based assays : Use HEK-293 cells expressing human OX1/OX2 receptors. Measure calcium flux (Fluo-4 dye) or cAMP inhibition.
Competitive binding : Employ ³H-SB-674042 as a radioligand.
Data interpretation : Compare Ki values with patent data (e.g., analogs from Merck Sharp & Dohme Corp. showed sub-nM affinity) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between similar diazepane derivatives?
- Methodology :
Metabolic stability : Test compounds in liver microsomes; pyrazole sulfonamides may exhibit CYP450 inhibition, altering pharmacokinetics.
Conformational analysis : Use molecular dynamics to assess if diazepane ring puckering affects target binding.
Counter-screening : Rule out off-target effects (e.g., kinase panels) to isolate receptor-specific activity .
Tables for Key Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Synthetic Yield | 40–60% | |
| Melting Point | Not reported (analog: 167–169°C) | |
| Crystallographic R-factor | <0.05 (high-resolution) | |
| M1 Receptor IC₅₀ (analog) | >10 µM (inactive) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
